molecular formula C20H32O5 B12512395 7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid

Cat. No.: B12512395
M. Wt: 352.5 g/mol
InChI Key: VXPBDCBTMSKCKZ-ZHALLVOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid is a prostanoid, a class of bioactive lipids derived from fatty acids. This compound is known for its complex structure, which includes a cyclopentane ring with multiple functional groups, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid involves multiple steps, starting from simpler organic molecules. The key steps include:

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), alkylating agents.

Major Products

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .

Scientific Research Applications

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its role in cellular signaling and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory conditions and other diseases.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as receptors and enzymes. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact mechanism involves binding to prostanoid receptors, leading to downstream effects on gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid is unique due to its specific combination of functional groups and side chains, which contribute to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/t16-,17-,19-/m1/s1

InChI Key

VXPBDCBTMSKCKZ-ZHALLVOQSA-N

Isomeric SMILES

CCCCCC(=O)C=C[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.